molecular formula C10H13NO2 B13759675 Phenol, 4-ethyl-, methylcarbamate CAS No. 2631-30-3

Phenol, 4-ethyl-, methylcarbamate

Cat. No.: B13759675
CAS No.: 2631-30-3
M. Wt: 179.22 g/mol
InChI Key: LPTHKTMCQQFAOH-UHFFFAOYSA-N
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Description

Phenol, 4-ethyl-, methylcarbamate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-ethyl-, methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenol with methyl isocyanate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .

Industrial Production Methods

Industrial production of this compound often utilizes large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-ethyl-, methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenolic ring .

Scientific Research Applications

Phenol, 4-ethyl-, methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenol, 4-ethyl-, methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Phenol, 4-ethyl-, methylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and interactions with biological targets .

Properties

CAS No.

2631-30-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(4-ethylphenyl) N-methylcarbamate

InChI

InChI=1S/C10H13NO2/c1-3-8-4-6-9(7-5-8)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

LPTHKTMCQQFAOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)NC

Origin of Product

United States

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